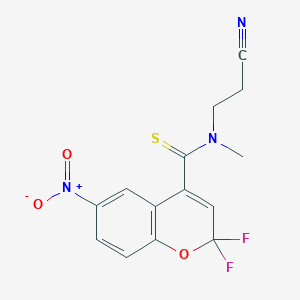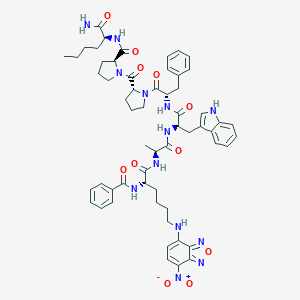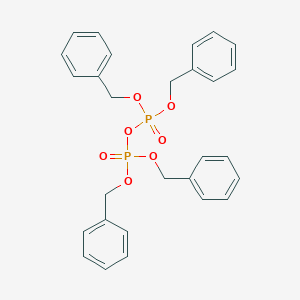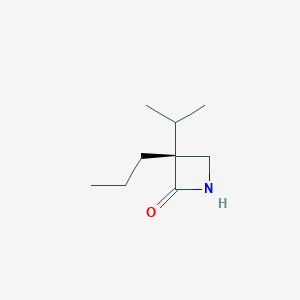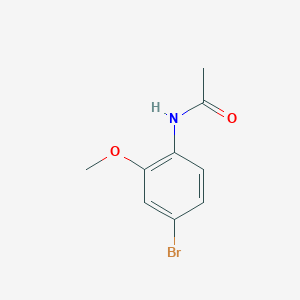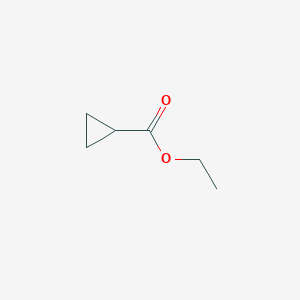
Ethyl cyclopropanecarboxylate
Vue d'ensemble
Description
Ethyl cyclopropanecarboxylate derivatives are a class of compounds that have been studied for their various applications in organic synthesis and biological systems. These compounds are characterized by a three-membered cyclopropane ring attached to a carboxylate ester group. The research on these compounds spans from their role in plant hormone biosynthesis to their use in polymerization reactions and the synthesis of cyclopropane ester derivatives .
Synthesis Analysis
The synthesis of ethyl cyclopropanecarboxylate derivatives can be achieved through various methods. One approach involves the cycloalkylation of dimethyl malonate with epichlorohydrin followed by Hofmann rearrangement, which has been used to prepare optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid . Another method includes the cyclopropanation of ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate followed by Curtius rearrangement to produce 2-fluoro-1-aminocyclopropane-1-carboxylic acid . Additionally, ethyl 1-nitrocyclopropanecarboxylates can be formed using a catalytic amount of rhodium(II) acetate in the reaction between alkenes and ethyl nitrodiazoacetate .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their reactivity and biological activity. For instance, the crystal structure of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the biosynthesis of ethylene, reveals that despite low sequence identity with aspartate aminotransferase, the overall folds and active sites are very similar, which is significant for understanding its catalytic mechanism .
Chemical Reactions Analysis
Ethyl cyclopropanecarboxylate derivatives are involved in various chemical reactions. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) can initiate cationic polymerization of N-vinylcarbazole and diradical polymerization of acrylonitrile, with the reactions showing different kinetics and molecular weight distributions . The stereospecific conversion of 1-amino-2-ethylcyclopropanecarboxylic acid (AEC) to 1-butene by plant tissues also highlights the importance of molecular configuration in enzymatic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl cyclopropanecarboxylate derivatives are influenced by their molecular structure. The presence of substituents on the cyclopropane ring can affect the reactivity and selectivity of these compounds in chemical reactions. For instance, the stereospecificity of the enzyme that converts ACC to ethylene is influenced by the configuration of the amino, carboxyl, and pro-(S) methylene groups . The polymerization reactions initiated by ECMC demonstrate how the molecular weight distribution of the resulting polymer can be influenced by factors such as temperature, monomer concentration, and solvent polarity .
Applications De Recherche Scientifique
1. Gold-Catalyzed Ethylene Cyclopropanation
- Summary of Application: Ethyl cyclopropanecarboxylate can be directly converted from ethylene upon reaction with ethyl diazoacetate (N2CHCO2Et, EDA) in the presence of catalytic amounts of IPrAuCl/NaBArF4 .
- Methods of Application: The process involves the olefin cyclopropanation through metal-catalyzed carbene transfer starting from diazo compounds to give olefins .
- Results or Outcomes: This method provides a well-developed tool with an exquisite control of chemo-, enantio- and/or diastereoselectivity .
2. Conversion of Aromatics to 2-Methylindanones
- Summary of Application: Ethyl cyclopropanecarboxylate acts as an annulation reagent for the conversion of aromatics to 2-methylindanones under Friedel-Crafts conditions .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of Ethyl cyclopropanecarboxylate under Friedel-Crafts conditions .
- Results or Outcomes: The outcome of this application is the conversion of aromatics to 2-methylindanones .
3. Oxidative Radical Ring-Opening/Cyclization of Cyclopropane Derivatives
- Summary of Application: Ethyl cyclopropanecarboxylate can be used in the oxidative radical ring-opening/cyclization of cyclopropane derivatives .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of Ethyl cyclopropanecarboxylate in the oxidative radical ring-opening/cyclization of cyclopropane derivatives .
- Results or Outcomes: The outcome of this application is not detailed in the source .
4. Synthesis of Ticagrelor
- Summary of Application: Ethyl cyclopropanecarboxylate is used in the lipase mediated kinetic resolution of the rac-cyclopropanecarboxylate ester for the synthesis of (1 R,2 S)-2-(3,4-difluorophenyl) cyclopropan-1-amine . This generates the stereocentres for ticagrelor, one of the most important drugs for the treatment of acute coronary syndrome and stroke .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of Ethyl cyclopropanecarboxylate in the lipase mediated kinetic resolution of the rac-cyclopropanecarboxylate ester .
- Results or Outcomes: The outcome of this application is the synthesis of ticagrelor .
5. Synthesis of 1,2-divinylcyclopropanes
- Summary of Application: Ethyl cyclopropanecarboxylate can be used in the synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of Ethyl cyclopropanecarboxylate in the metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes .
- Results or Outcomes: The outcome of this application is the synthesis of 1,2-divinylcyclopropanes .
6. Sigmatropic rearrangements of cyclopropenylcarbinol derivatives
- Summary of Application: Ethyl cyclopropanecarboxylate can be used in the sigmatropic rearrangements of cyclopropenylcarbinol derivatives. This provides access to diversely substituted alkylidenecyclopropanes .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of Ethyl cyclopropanecarboxylate in the sigmatropic rearrangements of cyclopropenylcarbinol derivatives .
- Results or Outcomes: The outcome of this application is the synthesis of diversely substituted alkylidenecyclopropanes .
Safety And Hazards
Ethyl cyclopropanecarboxylate is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
While the specific future directions for Ethyl cyclopropanecarboxylate are not explicitly mentioned in the retrieved sources, its use as a reagent in the addition of cyclopropane and as an annulation reagent for the conversion of aromatics to 2-methylindanones under Friedel-Crafts conditions suggests potential applications in organic synthesis and the development of new synthetic methodologies .
Propriétés
IUPAC Name |
ethyl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOSDVZPSGLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196704 | |
| Record name | Ethyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cyclopropanecarboxylate | |
CAS RN |
4606-07-9 | |
| Record name | Ethyl cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4606-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyclopropanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl cyclopropanecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl cyclopropanecarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ5TVT5MWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



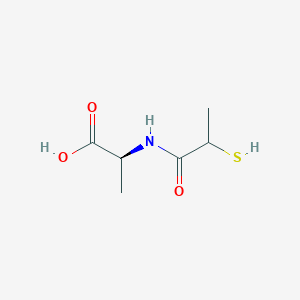
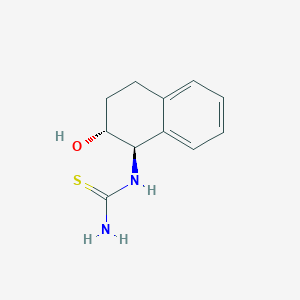
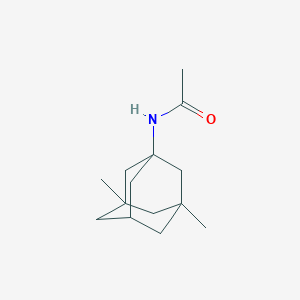
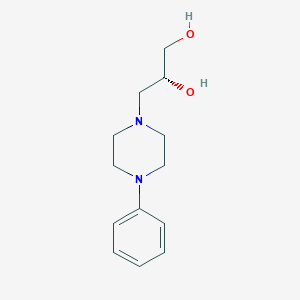
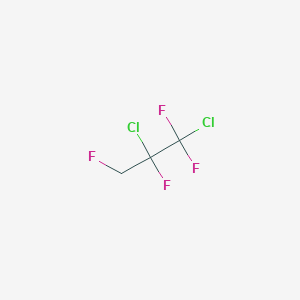
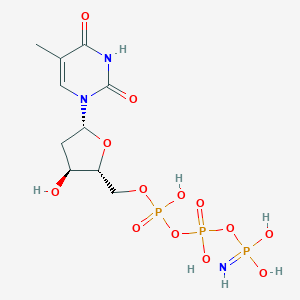
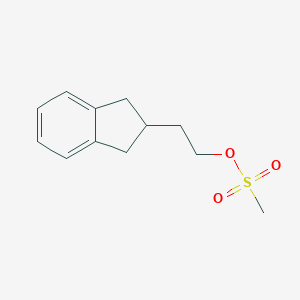
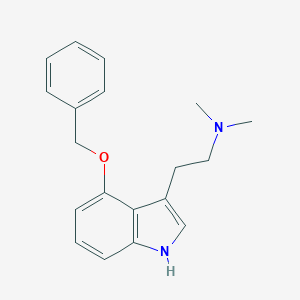
![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)
